The synthesis of preproendothelin occurs in two main stages: transcription and translation. The gene encoding preproendothelin is transcribed into messenger RNA (mRNA), which is then translated into the preproendothelin protein in the endoplasmic reticulum of endothelial cells.
The molecular structure of preproendothelin consists of 212 amino acids with a characteristic hydrophobic signal sequence at the N-terminus. This structure plays a critical role in its secretion and processing.
Preproendothelin undergoes several key reactions during its processing:
These reactions are critical for the regulation of vascular tone and blood pressure .
The mechanism of action of preproendothelin involves its conversion to active endothelins that bind to specific receptors (ETA and ETB) on target cells:
Data suggest that endothelins also play roles in cell proliferation and inflammation through activation of ETB receptors located on endothelial cells .
Relevant analyses indicate that modifications such as oxidation can affect its structural integrity .
Preproendothelin has significant scientific applications:
The EDN1 gene, located on human chromosome 6p24.1, spans approximately 6.8 kilobases (kb) of genomic DNA. It consists of five exons separated by four introns, encoding the 212-amino acid preproendothelin-1 (PPET-1) precursor protein. The primary transcriptional start site is positioned 31 bp downstream of a TATA box motif, with an alternative start site identified 65 bp upstream in certain tissues like the heart and brain. Exon 1 contains the 5′-untranslated region (UTR) and the signal peptide sequence, while exon 2 harbors the mature 21-amino acid endothelin-1 (ET-1) sequence. Exon 3 encodes a region homologous to ET-1, and exons 4–5 form the 3′-UTR, which includes regulatory elements critical for mRNA stability [1] [6] [9].
Table 1: Exon-Intron Structure of the Human EDN1 Gene
Exon | Size (bp) | Encoded Domain | Functional Significance |
---|---|---|---|
1 | 129 | 5′-UTR + Signal Peptide | Targeting to secretory pathway |
2 | 182 | Mature ET-1 + Big ET-1 segment | Vasoactive peptide core |
3 | 117 | ET-1-like sequence | Evolutionary conserved domain |
4 | 1,026 | 3′-UTR (partial) | AU-rich elements for mRNA stability |
5 | 1,156 | 3′-UTR (partial) + Polyadenylation site | miRNA binding sites |
The EDN1 promoter contains several cis-acting elements that enable responsiveness to physiological and pathological stimuli:
Table 2: Key Regulatory Motifs in the EDN1 Promoter
Motif | Position (bp) | Binding Factor | Inducing Stimuli |
---|---|---|---|
AP-1 | –120, –150 | FOS/JUN complex | Phorbol esters, oxidative stress |
NF-1 | –500 | Nuclear Factor 1 | TGF-β, fibrotic signaling |
NF-κB | –3,200 | p50/p65 subunits | TNF-α, IL-1β, shear stress |
HRE | –900 | HIF-1α | Hypoxia, ischemia |
Acute Phase RE | –1,800 | STAT3 | Inflammation, acute injury |
The 3′-untranslated region (3′-UTR) of EDN1 mRNA spans ~1,000 nucleotides and contains three to seven AU-rich elements (AREs) depending on species. These AUUUA pentameters confer mRNA instability by recruiting decay complexes:
Table 3: AU-Rich Elements (AREs) in the EDN1 3′-UTR
Position (Human mRNA) | ARE Sequence | Binding Protein | Functional Outcome |
---|---|---|---|
166–170 | AUUUU | HuR | mRNA stabilization under hypoxia |
373–377 | AUUUA | miR-125a/125b | miRNA-mediated decay |
952–956 | AUUUA | AUF1 | Exosome recruitment |
978–982 | AUUUA | AUF1 | Proteasome-dependent decay |
Table 4: Experimentally Validated miRNAs Targeting EDN1 mRNA
miRNA | Binding Position (3′-UTR) | Regulating Stimuli | Functional Impact |
---|---|---|---|
miR-199a-5p | 166 | Ethanol, hypoxia | Blocks endothelial ET-1 induction |
miR-125a | 373 | oxLDL, inflammation | Attenuates atherosclerosis progression |
miR-125b | 373 | oxLDL, shear stress | Modulates vasoconstriction |
miR-1 | 1,022 | Cardiac/skeletal development | Suppresses ET-1 in muscle differentiation |
miR-320 | 689 | High glucose | Dysregulated in diabetic complications |
miR-709 | 854 | Aldosterone | Controls renal sodium excretion |
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